molecular formula C18H20N4OS B5792621 N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No. B5792621
M. Wt: 340.4 g/mol
InChI Key: XYLQJQJMDUACDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways of BCR and FcR. This leads to decreased proliferation and survival of malignant B cells, as well as inhibition of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. Additionally, N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to modulate the immune microenvironment by inhibiting cytokine production and immune cell activation.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its specificity for BTK, which reduces the potential for off-target effects. Additionally, N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has shown potent activity in preclinical models of B-cell malignancies, suggesting its potential as a therapeutic agent. However, one limitation of N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and other BTK inhibitors. One area of focus is the combination of BTK inhibitors with other targeted therapies or immunotherapies, in order to enhance their efficacy and overcome resistance mechanisms. Additionally, the development of more potent and selective BTK inhibitors may improve their therapeutic potential. Finally, the identification of biomarkers that predict response to BTK inhibitors could help to personalize treatment for patients with B-cell malignancies.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves several steps, including the reaction of 3-acetylphenyl isothiocyanate with 2-pyridylmagnesium bromide, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained by the reaction of the piperazine intermediate with thionyl chloride.

Scientific Research Applications

N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has shown potent inhibition of BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells.

properties

IUPAC Name

N-(3-acetylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-14(23)15-5-4-6-16(13-15)20-18(24)22-11-9-21(10-12-22)17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLQJQJMDUACDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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